molecular formula C7H14ClNO2 B7721149 (4-Carboxycyclohexyl)azanium;chloride

(4-Carboxycyclohexyl)azanium;chloride

Cat. No.: B7721149
M. Wt: 179.64 g/mol
InChI Key: HXZSYUOXTKQNNY-UHFFFAOYSA-N
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Description

(4-Carboxycyclohexyl)azanium;chloride is an organic ammonium salt characterized by a cyclohexane ring substituted with a carboxylic acid (-COOH) group and an azanium (NH₃⁺) moiety, paired with a chloride counterion. The chloride counterion ensures solubility in polar solvents and stabilizes the cationic azanium group .

Properties

IUPAC Name

(4-carboxycyclohexyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSYUOXTKQNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (4-Carboxycyclohexyl)azanium;chloride with analogous ammonium salts and cyclohexane derivatives, emphasizing molecular structure, functional groups, and applications:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Source
This compound C₇H₁₂ClNO₂ Cyclohexyl, carboxy, azanium, chloride Hypothesized use in chiral resolution or ion-exchange chromatography due to polar groups. Inferred
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride C₁₃H₂₀Cl₂N₂ Cyclohexyl, chlorobenzyl, diamine Intermediate in pharmaceutical synthesis; enhances bioavailability via amine functionalization.
Benzyl(triethyl)azanium;chloride;hydrate C₁₃H₂₂ClNO Benzyl, triethyl ammonium, chloride Phase-transfer catalyst in organic reactions; stabilizes emulsions in industrial processes.
4-MPHP Hydrochloride C₁₇H₂₆ClNO Pyrrolidinium, hexanone, chloride Cathinone derivative with psychoactive properties; studied for receptor-binding affinity.
[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium,chloride C₁₆H₂₇ClN₂O Dimethylanilino, ketone, azanium Surfactant or drug delivery agent due to amphiphilic structure.

Key Observations:

Cyclohexyl vs. Aromatic Backbones :

  • This compound’s cyclohexane ring offers conformational flexibility compared to rigid aromatic backbones (e.g., benzyl or phenyl groups in ). This flexibility may influence its binding interactions in biological systems or crystallization behavior.
  • In contrast, N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride combines cyclohexane with an aromatic chlorobenzyl group, enhancing lipophilicity for membrane penetration .

Functional Group Diversity: The carboxy group in this compound distinguishes it from amine- or pyrrolidinium-dominated analogs (e.g., ). This acidity (pKa ~4-5) allows pH-dependent solubility, useful in buffer systems or ion-exchange resins.

Chirality and Crystallography: Cyclohexyl derivatives often exhibit chirality, critical in drug design. SHELX-based crystallographic studies (e.g., ) suggest that this compound’s stereochemistry could be resolved using similar refinement techniques. Chiral resolution methods applied to (±)-1-(2H)-phthalazinone derivatives may be adaptable to this compound.

Thermal and Solubility Properties :

  • Compared to benzyl(triethyl)azanium chloride , the carboxy group in this compound likely increases melting point and water solubility.
  • Hydrate formation (observed in ) is less probable due to the hydrophilic carboxy group reducing water-binding necessity.

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